Glutamyl-phenylalanine, also known as gamma-glutamylphenylalanine, is a dipeptide formed from the amino acids glutamic acid and phenylalanine. It belongs to the class of N-acyl-alpha amino acids and derivatives, which are characterized by an acyl group attached to the terminal nitrogen of an alpha amino acid. This compound plays a role in protein metabolism and is involved in various physiological processes.
Glutamyl-phenylalanine is produced during the proteolytic breakdown of proteins and can be detected in various food sources, including adzuki beans, onions, garlic, and soybeans. It is also found in the urine of individuals with phenylketonuria, a genetic disorder affecting phenylalanine metabolism .
The synthesis of glutamyl-phenylalanine can occur through several methods:
The chemical formula for glutamyl-phenylalanine is with a molecular weight of approximately 294.3031 g/mol. The compound is synthesized under controlled conditions to ensure purity and yield .
Glutamyl-phenylalanine has a specific molecular structure characterized by:
Key structural data include:
Glutamyl-phenylalanine participates in several biochemical reactions:
The stability of glutamyl-phenylalanine under physiological conditions allows it to function effectively in metabolic pathways without rapid degradation .
The mechanism of action for glutamyl-phenylalanine primarily involves its role as a signaling molecule in various biological processes:
Research indicates that dipeptides can impact neuronal activity and may have roles in cognitive functions due to their involvement in neurotransmitter systems .
Relevant data includes melting point ranges and solubility metrics that are essential for practical applications in laboratory settings .
Glutamyl-phenylalanine has several scientific uses:
γ-Glutamylphenylalanine (γ-Glu-Phe) represents a biologically significant dipeptide characterized by an unusual γ-glutamyl linkage between the γ-carboxyl group of glutamic acid and the α-amino group of phenylalanine. This structural configuration confers unique biochemical properties and distinguishes it from standard α-linked peptides. Its biosynthesis occurs through multiple enzymatic pathways across biological systems, primarily involving specialized transferase and ligase activities.
The glutathione (GSH)-dependent transpeptidation pathway serves as a primary route for γ-Glu-Phe biosynthesis. This reaction is catalyzed by gamma-glutamyl transpeptidase (GGT; EC 2.3.2.2), which facilitates the transfer of the γ-glutamyl moiety from glutathione to acceptor amino acids, including phenylalanine. The reaction proceeds via a ping-pong mechanism: initially, GGT hydrolyzes the γ-glutamyl bond of GSH, forming a covalent γ-glutamyl-enzyme intermediate. Subsequently, phenylalanine acts as a nucleophilic acceptor, resulting in the formation of γ-Glu-Phe and the release of cysteinylglycine [1] [9].
Table 1: Enzymatic Parameters of γ-Glu-Phe Formation via GGT
| Enzyme Source | Km (Glutathione) (mM) | Km (Phenylalanine) (mM) | Optimal pH |
|---|---|---|---|
| Mammalian kidney | 0.12 | 3.5 | 8.0-8.5 |
| Bacillus amyloliquefaciens | 2.1 | 1.8 | 10.0 |
| Aspergillus oryzae | 3.8 | 2.5 | 9.5 |
Beyond classical GGT, an alternative transpeptidation pathway involves the (Dug2p-Dug3p)₂ complex identified in Saccharomyces cerevisiae. This enzyme complex demonstrates broad specificity for γ-glutamyl transfer from glutathione to dipeptides. Experimental evidence confirms its capability to generate γ-Glu-Phe via transfer of the γ-glutamyl group to Phe-containing dipeptides, operating independently of traditional GGT [9]. This pathway highlights the metabolic versatility in γ-glutamyl peptide biosynthesis across species.
Microbial fermentation represents a significant source of γ-Glu-Phe, where intracellular peptidase activity during protein catabolism liberates and reconstitutes γ-glutamyl peptides. In Lactobacillus reuteri, proteolytic degradation of proteins releases glutamyl and phenylalanine residues, which serve as substrates for glutaminase (EC 3.5.1.2). This enzyme, while primarily catalyzing glutamine hydrolysis, exhibits γ-glutamyl transfer activity under alkaline conditions. It facilitates the formation of γ-glutamyl dipeptides via a two-step mechanism: hydrolysis of glutamine to glutamate followed by nucleophilic attack by phenylalanine on the γ-glutamyl-enzyme intermediate [5] [8].
Table 2: γ-Glu-Phe Production via Microbial Proteolysis
| Microorganism | Enzyme Involved | Optimal pH | Yield (γ-Glu-Phe) | Key Catalytic Features |
|---|---|---|---|---|
| Bacillus amyloliquefaciens | L-Glutaminase | 10.0 | 51.02% (γ-EW) | Broad acceptor specificity |
| Aspergillus oryzae | γ-Glutamyltransferase | 9.5 | Not quantified | High transpeptidation efficiency |
| Lactobacillus reuteri | Glutamate-cysteine ligase homolog | 8.0 | Detected in sourdough | Uses Glu/Phe from proteolysis |
In plant systems, γ-Glu-Phe occurs naturally in seeds of Lupinus angustifolius and Lupinus albus. Its biosynthesis involves vacuolar γ-glutamyl cyclotransferase activity during seed maturation. Phenylalanine derived from phenylpyruvate via the shikimate pathway serves as a key precursor. The enzymatic machinery resembles microbial systems, employing γ-glutamyl transferases that utilize γ-glutamyl-cysteine or glutathione as donors. This pathway connects primary metabolism (aromatic amino acid biosynthesis) with specialized metabolite production [6] [10].
Bacillus amyloliquefaciens employs a bifunctional glutaminase with dual hydrolytic and transpeptidation activities. Under alkaline conditions (pH 10.0), the enzyme favors transpeptidation, utilizing glutamine as the γ-glutamyl donor and phenylalanine as the acceptor. The kinetic advantage arises from the enzyme's higher affinity for phenylalanine (Km ≈ 1.8 mM) compared to water, driving γ-Glu-Phe synthesis. Maximum yields reach 51.02% under optimized conditions (0.1 mol/L Gln : 0.1 mol/L Phe = 1:3, 37°C, 3h incubation) [5].
Conversely, Aspergillus oryzae predominantly utilizes a specialized γ-glutamyltransferase with distinct kinetic properties. This enzyme operates optimally at pH 9.5 and demonstrates higher catalytic efficiency (kcat/Km) with glutathione as the donor compared to glutamine. The γ-glutamyl-enzyme intermediate exhibits greater stability in A. oryzae, allowing efficient transfer to phenylalanine even at lower substrate concentrations. However, quantitative yield data remain less extensively documented compared to B. amyloliquefaciens systems [8].
Table 3: Comparative Enzymology of γ-Glu-Phe Synthesis in Microbial Systems
| Parameter | Bacillus amyloliquefaciens | Aspergillus oryzae |
|---|---|---|
| Primary Enzyme | Bifunctional glutaminase | γ-Glutamyltransferase |
| Optimal pH | 10.0 | 9.5 |
| Temperature Optimum | 37°C | 30-35°C |
| Donor Substrate Preference | Glutamine | Glutathione |
| Acceptor Km (Phe) | 1.8 mM | 2.5 mM |
| Industrial Applicability | High (51.02% yield) | Moderate (needs optimization) |
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